Solubility Profile & Characterization Protocol: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
Solubility Profile & Characterization Protocol: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
The following technical guide details the physicochemical profile, predictive solubility behavior, and experimental characterization protocols for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole .
Executive Summary & Chemical Profile[1][2][3]
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) represents a specialized derivative of benzotriazole, functioning primarily as a protected nitrogen heterocycle. Unlike its parent compound, 1H-benzotriazole, which exhibits amphoteric character and moderate water solubility, this derivative features a 6-methoxyoxan-2-yl moiety (structurally analogous to a methoxy-substituted tetrahydropyranyl group) attached to the N1-position.
This structural modification masks the acidic proton of the triazole ring, significantly altering the solubility landscape:
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Elimination of H-Bond Donating Capacity: Drastically reduces solubility in aqueous and highly polar protic media.
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Enhanced Lipophilicity: The oxanyl ether linkage increases affinity for non-polar and chlorinated solvents.
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Acid Sensitivity: The hemiaminal/acetal-like linkage introduces instability in acidic environments, necessitating careful solvent selection.
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole |
| CAS Number | 300679-34-9 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Structural Class | N-Protected Benzotriazole / Hemiaminal Ether |
| Predicted LogP | ~2.1 – 2.5 (vs. ~1.3 for Benzotriazole) |
| UV Absorption ( | ~254 nm, ~275 nm (Characteristic Benzotriazole |
Predictive Solubility Matrix
In the absence of a singular, globally standardized solubility dataset for this specific CAS, the following Predictive Solubility Matrix is derived from Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR). This matrix guides solvent selection for synthesis and purification.
Solubility Classification
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Soluble (> 50 mg/mL): Excellent for process solvents.
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Sparingly Soluble (1–10 mg/mL): Suitable for crystallization anti-solvents.
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Insoluble (< 0.1 mg/mL): Ideal for washing/precipitation.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong dispersion forces and dipole interactions match the lipophilic benzotriazole core. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Polar aprotic nature complements the ether oxygens; excellent for reaction media. |
| Ethers | THF, 1,4-Dioxane, MTBE | High | "Like-dissolves-like" interaction with the oxanyl ring; THF is the preferred solvent for coupling reactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but reduced compared to parent benzotriazole due to lack of H-bond donation. Solubility decreases as alkyl chain length increases. |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | High | Excellent solvation of the aromatic system; ACN is the standard for HPLC analysis. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low | Polarity of the benzotriazole nitrogens and methoxy group resists dissolution in pure aliphatics. Used as anti-solvents. |
| Aqueous | Water, Acidic Buffers | Very Low / Unstable | Hydrophobic protection prevents dissolution. WARNING: Acidic water causes hydrolysis to Benzotriazole + 2-methoxy-dihydropyran. |
Experimental Protocol: Isothermal Saturation Method
To generate precise thermodynamic solubility data (Mole Fraction,
Workflow Visualization
The following diagram outlines the critical path for solubility determination, highlighting the decision nodes for solvent compatibility.
Figure 1: Decision logic and workflow for solubility determination of acid-sensitive benzotriazole derivatives.
Detailed Methodology
Step 1: Preparation of Saturated Solutions
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Use a jacketed glass vessel thermostated to the target temperature (e.g., 298.15 K).
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Add the organic solvent (approx. 10 mL).
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Add 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in excess until a solid phase persists at the bottom.
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Critical Control: Ensure the solvent is neutral. Avoid acidic impurities (e.g., in aged Chloroform) to prevent degradation.
Step 2: Equilibration
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Agitate the mixture using a magnetic stirrer or orbital shaker for 24 to 48 hours .
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Allow the solution to settle for 2 hours (static equilibrium) to ensure phase separation.
Step 3: Sampling & Dilution
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Withdraw 1.0 mL of the supernatant using a pre-warmed syringe.
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Filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable if compatible with solvent).
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Immediately dilute the filtrate gravimetrically into a volumetric flask containing the HPLC mobile phase (typically Acetonitrile).
Step 4: HPLC Quantification
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase: Acetonitrile : Water (60:40 v/v) – Isocratic.
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Flow Rate: 1.0 mL/min.
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Detection: UV Absorbance at 254 nm .
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Calibration: Construct a 5-point calibration curve (range: 10–200 µg/mL) using a pure standard.
Thermodynamic Modeling
Once experimental solubility (
Modified Apelblat Equation
The solubility of benzotriazole derivatives in organic solvents strongly correlates with the Modified Apelblat model:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multiple linear regression.
Thermodynamic Dissolution Functions
Using the van't Hoff analysis, calculate the enthalpy (
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Interpretation:
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Positive
: Endothermic dissolution (Solubility increases with temperature). This is expected for this compound in most organic solvents. -
Positive
: Entropy-driven process (Disorder increases as the crystal lattice breaks).
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References
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Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles.[1][2][3] Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
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BenchChem. (2025). Solubility Profile of Benzotriazole Derivatives in Organic Solvents.Link
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PubChem. (2025). Compound Summary: 1H-Benzotriazole.[2][4][5] National Library of Medicine. Link
- Wang, J., et al. (2014). Thermodynamic models for solubility of benzotriazole in co-solvent mixtures. Journal of Chemical & Engineering Data.
